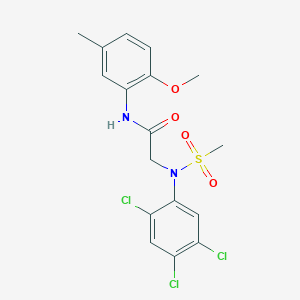![molecular formula C17H19Cl2N3O2S B4164837 4-(2,4-dichlorophenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4164837.png)
4-(2,4-dichlorophenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Descripción general
Descripción
The compound belongs to the chemical class of thiazepine derivatives, which are of significant interest due to their diverse pharmacological activities. Research in this area focuses on developing new synthetic methods, understanding molecular structures, and exploring the chemical and physical properties of such compounds.
Synthesis Analysis
The synthesis of thiazepine derivatives, including the related 4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one derivatives, typically involves multi-component reactions. One study outlines a solid acid-catalyzed multi-component condensation in water, demonstrating an efficient, mild, and sustainable approach to synthesizing a wide range of thiazepine derivatives with good to excellent yields (Zhang, Li, & Qi, 2016).
Molecular Structure Analysis
Structural characterization of thiazepine derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography is a common technique used for this purpose. For example, the synthesis and crystal structure analysis of a related thiazepine compound provides insights into the stabilization of its crystal structure through non-classical hydrogen bonding (Du & Wu, 2020).
Chemical Reactions and Properties
Thiazepine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The condensation products of 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes, leading to new fluorinated thiazepin-7-ones, exemplify the reactivity of these compounds and their potential for generating a wide array of derivatives (Joshi, Pathak, & Garg, 1980).
Physical Properties Analysis
The physical properties of thiazepine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often studied through the synthesis and structural characterization of the compounds, as seen in the research on isostructural thiazoles (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-1-pentan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c1-3-4-9(2)22-16-14(17(24)21-22)15(25-8-13(23)20-16)11-6-5-10(18)7-12(11)19/h5-7,9,15H,3-4,8H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQIKALRCJXHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C2=C(C(SCC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2-amino-3-cyano-6',6'-dimethyl-2',4'-dioxo-4',5',6',7'-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B4164760.png)

![4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4164772.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4164778.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4164785.png)
![1-(5-bromo-2-furoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4164793.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylphenyl)acetamide](/img/structure/B4164801.png)


![N,N-diethyl-2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethanamine](/img/structure/B4164815.png)
![N-(2,4-dimethoxyphenyl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4164821.png)
![N-(3'-acetyl-1-benzyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4164824.png)
![N-{4-[(cyclopentylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4164831.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4164862.png)